Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYDDRYGDXVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-38-8 | |
| Record name | ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate typically involves:
- Construction of the oxazole ring or modification of an existing oxazole-5-carboxylate ester.
- Introduction of the methyl group at the 4-position.
- Amination at the 2-position with a methylamino group.
The synthetic routes often start from ethyl oxazole-5-carboxylate, which serves as a versatile precursor for further functionalization.
Preparation of Ethyl Oxazole-5-carboxylate (Starting Material)
Ethyl oxazole-5-carboxylate is commercially available but can also be synthesized via cyclization reactions involving α-haloketones and amides or through oxidative cyclization of appropriate precursors.
Bromination and Halogenation of Ethyl Oxazole-5-carboxylate
Selective halogenation at the 4-position of ethyl oxazole-5-carboxylate is a key step to allow subsequent substitution reactions:
This halogenation activates the 4-position for nucleophilic substitution or cross-coupling reactions.
The introduction of the methylamino group at the 2-position can be achieved via nucleophilic substitution on a suitable halogenated intermediate or by direct amination of the oxazole ring:
- Direct Amination : Utilizing methylamine or methylamino reagents under controlled conditions to substitute at the 2-position.
- Cross-Coupling Methods : Palladium-catalyzed amination reactions using appropriate ligands and bases can facilitate the formation of the C-N bond at the 2-position.
Specific details on methylamino substitution at the 2-position are less documented explicitly for this compound but can be inferred from analogous oxazole functionalization literature.
Methylation at the 4-Position
The methyl group at the 4-position can be introduced by:
- Direct alkylation of the halogenated intermediate using methylating agents.
- Using methyl-substituted starting materials or via palladium-catalyzed cross-coupling reactions with methyl sources.
Representative Synthetic Procedure (Inferred from Related Literature)
| Step | Description | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Formation of ethyl oxazole-5-carboxylate | Cyclization of suitable precursors | Standard literature methods | Commercially available or synthesized | Starting material |
| 2 | Halogenation at 4-position | LiHMDS, Br2 or I2, THF, -78°C | Low temperature, inert atmosphere | 11-82% (depending on halogen) | Prepares for substitution |
| 3 | Amination at 2-position | Methylamine or methylamino source | Controlled temperature, solvent | Moderate to good | Requires optimization |
| 4 | Methylation at 4-position (if not introduced earlier) | Methylating agent or cross-coupling | Pd catalyst, base, inert atmosphere | Moderate | Cross-coupling preferred |
Purification and Characterization
Purification is typically performed by:
- Flash chromatography on silica gel using ethyl acetate/hexane mixtures.
- Crystallization from appropriate solvents such as ethyl acetate or methyl cyclohexane.
Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
- Mass spectrometry (MS), especially ESI-MS.
- Infrared spectroscopy (IR) for functional group verification.
Summary Table of Key Reaction Parameters
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Halogenation (Br) | LiHMDS, Br2 | THF/DMF | -78 to -60°C | 0.5-4 h | 11-30% | Sensitive to temperature, inert atmosphere required |
| Halogenation (I) | LiHMDS, ZnCl2, I2 | THF | -78°C to RT | ~1.5 h | 82% | Higher yield, suitable for further substitution |
| Amination | Methylamine or methylamino reagent | Various solvents | Ambient to reflux | Variable | Moderate | Requires optimization |
| Methylation | Methylating agent or Pd-catalyzed coupling | Toluene or other | 110°C (for Pd) | 8-24 h | 23-29% (for Pd coupling) | Inert atmosphere essential |
Research Findings and Considerations
- The use of lithium hexamethyldisilazane (LiHMDS) is crucial for deprotonation and activation of the oxazole ring for halogenation.
- Low temperatures (-78°C to -60°C) are necessary to control regioselectivity and prevent side reactions.
- Palladium-catalyzed cross-coupling reactions provide a versatile method for introducing various substituents including methyl and amino groups but may require long reaction times and inert atmosphere.
- The yields for halogenation and subsequent substitution steps vary widely and depend on reaction scale, purity of reagents, and precise control of conditions.
- Purification by flash chromatography is standard to isolate the desired substituted oxazole derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases. Notable applications include:
- Antimicrobial Activity : The compound has demonstrated broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli .
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for creating more complex heterocyclic compounds. It can undergo various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Forms corresponding oxazole derivatives using agents like potassium permanganate. |
| Reduction | Yields amine derivatives through reducing agents such as lithium aluminum hydride. |
| Substitution | Introduces functional groups at specific positions on the oxazole ring using alkyl halides . |
Material Science
Research is ongoing into the potential use of this compound in developing novel materials with specific properties. Its unique structure may lead to advancements in polymer science and nanotechnology.
Research indicates that this compound exhibits diverse biological activities beyond antimicrobial properties:
Antimicrobial Properties
The compound's broad-spectrum activity against bacteria highlights its potential as a therapeutic agent. Studies have shown its effectiveness against multiple strains, making it a candidate for further pharmaceutical development.
Case Studies
- Case Study on Antimicrobial Efficacy : A study assessed the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. Results indicated significant inhibition at low concentrations, suggesting potential for development as an antibiotic .
- Synthetic Pathway Optimization : Research focused on optimizing synthetic routes for this compound highlighted the use of continuous flow reactors to enhance yield and purity during industrial production .
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The methylamino group in the target compound may hinder reactions due to nucleophilic interference, necessitating protective strategies (e.g., tert-butoxycarbonyl masking) . In contrast, hydroxy or amino substituents (e.g., in and ) offer hydrogen-bonding sites for molecular recognition or catalysis.
Electronic and Steric Influence :
- Electron-withdrawing groups like -CF₃ () increase electrophilicity and stability, whereas bulky groups like cyclopentylmethyl () enhance lipophilicity for membrane permeability.
Applications: While direct biological data are absent for the target compound, related oxazole derivatives are employed as intermediates in drug synthesis. For example, thiazole analogs (e.g., ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate) are precursors to kinase inhibitors like CDK9-targeting molecules .
Biological Activity
Ethyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its ability to participate in various biochemical interactions. Its structure includes:
- Oxazole Ring : A five-membered aromatic ring containing nitrogen and oxygen.
- Methylamino Group : Contributes to its biological activity by potentially interacting with various receptors.
- Carboxylate Group : Enhances solubility and reactivity, allowing for diverse applications in medicinal chemistry.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of receptors, potentially leading to therapeutic effects in various conditions .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Research indicates that it exhibits:
- Broad-Spectrum Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL .
Anticancer Activity
The compound has also been studied for its potential anticancer properties:
- Cytotoxic Effects : In vitro studies reveal that this compound exhibits cytotoxicity against various human cancer cell lines, including lung and breast cancer cells. The IC50 values were reported in the range of 10–20 µM, indicating moderate potency .
Case Studies
- Antimicrobial Efficacy Study :
-
Cytotoxicity Assessment :
- Another study focused on the cytotoxic effects of this compound on human cancer cell lines. The findings showed that it induced apoptosis in cancer cells through a mechanism involving the activation of caspases, which are critical for programmed cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Oxazole | High | Moderate |
| 4-Methyl-2-(methylamino)thiazole-5-carboxylate | Thiazole | Moderate | Low |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Oxazole | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
